cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

CCR5 Antagonism HIV Inflammation

Research pain: Sourcing stereochemically incorrect or N-substituted variants of octahydropyrrolo[3,4-c]pyrrole derails SAR campaigns, wasting synthesis cycles. Solution: This cis-2-benzyl isomer delivers the exact cis-ring junction geometry and benzyl lipophilicity (LogP ~1.32) essential for target engagement. • Proven scaffold for dual orexin receptor antagonists (DORAs) and CCR5 antagonists; cis-configuration critical for nanomolar potency. • Balanced LogP and reduced CYP3A4 inhibition vs. piperazine isosteres, ideal for CNS lead optimization. • ≥98% purity; ready-to-despatch stock supports uninterrupted medchem programs.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 172739-04-7
Cat. No. B068304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
CAS172739-04-7
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1C2CN(CC2CN1)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+
InChIKeyAOBSJQWEYXEPBK-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: Chemical Identity and Scaffold Classification


cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS: 172739-04-7) is a cis-configured, saturated bicyclic diamine containing a benzyl substituent on the octahydropyrrolo[3,4-c]pyrrole core. Its molecular formula is C₁₃H₁₈N₂, and it has a molecular weight of 202.30 g/mol [1]. This scaffold is a privileged, nitrogen-rich heterocycle widely recognized in medicinal chemistry as a versatile building block for the synthesis of bioactive compounds, including orexin receptor antagonists and mGlu1 negative allosteric modulators [2]. Commercially, the compound is typically available as a clear liquid or solid with purities ≥95-98% .

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: Importance of cis-Stereochemistry and N-Benzyl Substitution


Simple substitution of this cis-2-benzyl scaffold with other N-substituted analogs (e.g., 2-methyl or 2-phenyl) or with trans-isomers is not functionally equivalent. The cis-ring junction geometry and the specific benzyl group are critical determinants of biological target engagement and chemical reactivity [1]. For instance, the cis-configuration provides a precise spatial arrangement of the two amine nitrogens that is essential for optimal interaction with binding pockets in targets like CCR5 [2]. Furthermore, the N-benzyl group is not just a passive protecting group; its lipophilicity (LogP ~1.32) directly influences membrane permeability and protein binding, a parameter that differs significantly from methyl-substituted (LogP ~0.85) or phenyl-substituted (LogP ~2.10) variants [3]. Substituting this compound with an unvalidated analog risks compromising the intended pharmacokinetic profile or potency in a synthetic sequence, as detailed in the quantitative evidence below.

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: Quantitative Evidence for Selection


cis-Stereochemistry for CCR5 Target Engagement

The cis-stereochemistry of this scaffold is essential for potent CCR5 antagonism. While direct data for the unsubstituted cis-2-benzyl compound is limited, SAR studies on closely related hexahydropyrrolo[3,4-c]pyrrole series show that cis-configured analogs achieve nanomolar IC50 values [1]. The trans-isomer or non-cis constrained scaffolds typically exhibit a >100-fold loss in potency due to misalignment of the basic nitrogen atoms within the receptor binding pocket [1]. This establishes the cis-geometry as a key determinant of activity.

CCR5 Antagonism HIV Inflammation Stereochemistry

Optimal Lipophilicity for CNS Drug Design

The benzyl substituent on this scaffold confers a LogP of approximately 1.32, placing it within an ideal range for CNS penetration (typically LogP 1-3) [1]. This is a significant differentiation from the 2-methyl analog (LogP ~0.85) and the 2-phenyl analog (LogP ~2.10) . In mGlu1 NAM development, compounds with LogP values in this range demonstrated improved ligand-lipophilicity efficiency (LLE) and reduced CYP3A4 inhibition compared to higher LogP analogs [2].

Medicinal Chemistry CNS Drug Discovery Lipophilicity LogP ADME

Versatile Building Block: cis-Diamine Reactivity

The compound is a versatile building block for constructing orexin receptor antagonists [1]. Its cis-diamine geometry allows for distinct functionalization patterns (e.g., selective mono- or bis-functionalization) that are not possible with its trans-isomer or monocyclic diamines. For example, a patent describes its use in the synthesis of disubstituted octahydropyrrolo[3,4-c]pyrroles that are potent dual orexin receptor antagonists (hOX1R IC50 = 303 nM, hOX2R IC50 = 178 nM for an optimized derivative) [2].

Organic Synthesis Building Blocks Heterocyclic Chemistry Medicinal Chemistry

Balancing CNS Potency and Metabolic Stability

In a class-level SAR study of octahydropyrrolo[3,4-c]pyrroles as mGlu1 NAMs, compounds with benzyl-like substituents (e.g., compound 8) exhibited an IC50 of 85 nM and a rat brain homogenate fraction unbound (Fu) of 0.023 [1]. This compares favorably to the piperazine-containing lead compound VU0469650, which had a significantly lower Fu (0.016) and was a more potent CYP3A4 inhibitor [1]. The study concludes that the octahydropyrrolo[3,4-c]pyrrole scaffold, with appropriate lipophilic substitution like a benzyl group, can mitigate P450 inhibition while retaining high CNS target engagement.

mGlu1 NAM CNS Disorders P450 Inhibition Drug Metabolism

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: Recommended Applications


Orexin Receptor Antagonists for Insomnia

Use cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a central scaffold for synthesizing dual orexin receptor antagonists (DORAs) [4]. Its balanced LogP (~1.32) and cis-constrained geometry are validated starting points for achieving potent dual antagonism and favorable brain penetration, as demonstrated in advanced lead compounds [2]. This scaffold is directly applicable to SAR campaigns aiming to optimize pharmacokinetic properties for chronic insomnia treatment.

CCR5 Antagonist Optimization for HIV and Inflammation

Employ this specific cis-isomer as a building block for generating potent CCR5 receptor antagonists [4]. Given that SAR studies have established the critical importance of cis-stereochemistry for nanomolar potency, using the cis-2-benzyl scaffold is essential for maintaining activity in medicinal chemistry programs targeting HIV entry or inflammation. Substituting a trans-isomer or non-benzyl analog would require extensive re-validation of the pharmacophore model and likely lead to a significant drop in target affinity.

CNS Drug Discovery with High Metabolic Stability

Incorporate cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a piperazine isostere in CNS drug discovery projects [4]. The scaffold has been shown to reduce CYP3A4 inhibition risk compared to simple piperazine leads while maintaining or improving target engagement (e.g., in mGlu1 NAMs) [4]. Its use is particularly recommended for lead optimization stages where balancing CNS potency with low drug-drug interaction potential is paramount.

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